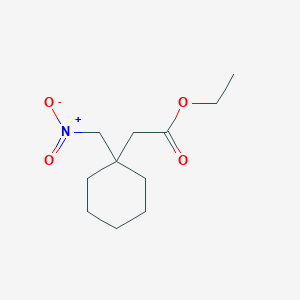![molecular formula C15H14N4O4 B131260 2-(7,8,10-Trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetic acid CAS No. 20227-26-3](/img/structure/B131260.png)
2-(7,8,10-Trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7,8,10-Trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetic acid is a chemical compound . It has a molecular formula of C15H14N4O4 and an average mass of 314.296 Da .
Synthesis Analysis
This compound has been synthesized as a thiosemicarbazone-functionalized flavin (Fl-(H)TSC: 2-[2-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)ethylidene]-hydrazinecarbothioamide) and its Pt(II) complex [Pt(Fl-TSC) 2], and characterized using X-ray diffraction, UV–visible absorption and luminescence spectroscopy .Molecular Structure Analysis
The X-ray structural analysis for [Pt (Fl-TSC) 2] revealed that the structure of the isoalloxazine part was almost the same as that in lumiflavin (7,8,10-trimethylisoalloxazine), and the thiosemicarbazone moiety acted as a bidentate ligand to form a PtS2N2 planar conformation .Chemical Reactions Analysis
The UV–visible absorption and luminescence spectra of these compounds were very similar to those of riboflavin, but the emission intensity and the lifetime decreased considerably .Propriétés
IUPAC Name |
2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-7-4-9-10(5-8(7)2)18(3)13-12(16-9)14(22)19(6-11(20)21)15(23)17-13/h4-5H,6H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSCQGXLPDWOMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)CC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350905 |
Source


|
| Record name | 2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7,8,10-Trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetic acid | |
CAS RN |
20227-26-3 |
Source


|
| Record name | 2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B131217.png)
